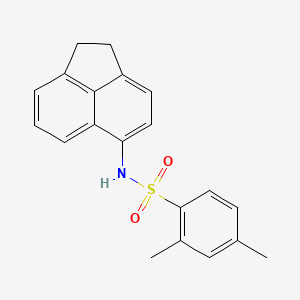![molecular formula C15H20BrNO2 B5696777 1-[(4-bromo-2-methylphenoxy)acetyl]-4-methylpiperidine](/img/structure/B5696777.png)
1-[(4-bromo-2-methylphenoxy)acetyl]-4-methylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-bromo-2-methylphenoxy)acetyl]-4-methylpiperidine, also known as BAM, is a chemical compound that belongs to the class of piperidine derivatives. It is a potent and selective inhibitor of the dopamine transporter (DAT), which is a protein responsible for the reuptake of dopamine in the brain. The compound has been studied extensively for its potential use in the treatment of various neurological disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.
作用機序
1-[(4-bromo-2-methylphenoxy)acetyl]-4-methylpiperidine exerts its effects by inhibiting the reuptake of dopamine by the DAT. This leads to an increase in the concentration of dopamine in the synapse, which can result in improved neurotransmission. Additionally, 1-[(4-bromo-2-methylphenoxy)acetyl]-4-methylpiperidine has been shown to have some affinity for the serotonin transporter (SERT), which may contribute to its effects on mood and behavior.
Biochemical and Physiological Effects
1-[(4-bromo-2-methylphenoxy)acetyl]-4-methylpiperidine has been shown to have a range of biochemical and physiological effects. In animal models, 1-[(4-bromo-2-methylphenoxy)acetyl]-4-methylpiperidine has been shown to increase dopamine and serotonin levels in the brain, which can result in improved neurotransmission and mood. Additionally, 1-[(4-bromo-2-methylphenoxy)acetyl]-4-methylpiperidine has been shown to increase the release of acetylcholine in the brain, which may contribute to its effects on cognition.
実験室実験の利点と制限
1-[(4-bromo-2-methylphenoxy)acetyl]-4-methylpiperidine has several advantages for use in scientific research. It is a highly selective inhibitor of the DAT, which makes it a valuable tool for studying the role of dopamine in the brain. Additionally, 1-[(4-bromo-2-methylphenoxy)acetyl]-4-methylpiperidine has been shown to have minimal off-target effects, which reduces the risk of confounding results. However, 1-[(4-bromo-2-methylphenoxy)acetyl]-4-methylpiperidine has some limitations for use in lab experiments. It has a relatively short half-life, which may limit its duration of action in vivo. Additionally, 1-[(4-bromo-2-methylphenoxy)acetyl]-4-methylpiperidine has poor solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on 1-[(4-bromo-2-methylphenoxy)acetyl]-4-methylpiperidine. One area of interest is the potential use of 1-[(4-bromo-2-methylphenoxy)acetyl]-4-methylpiperidine in the treatment of drug addiction. Further studies are needed to determine the optimal dosing and duration of treatment, as well as the potential for tolerance and dependence. Additionally, 1-[(4-bromo-2-methylphenoxy)acetyl]-4-methylpiperidine has been shown to have some affinity for the SERT, which may contribute to its effects on mood and behavior. Further studies are needed to determine the potential for 1-[(4-bromo-2-methylphenoxy)acetyl]-4-methylpiperidine to be used as an antidepressant or anxiolytic agent. Finally, the development of more potent and selective DAT inhibitors, such as 1-[(4-bromo-2-methylphenoxy)acetyl]-4-methylpiperidine, may lead to the development of new treatments for neurological disorders.
合成法
The synthesis of 1-[(4-bromo-2-methylphenoxy)acetyl]-4-methylpiperidine involves the reaction of 4-bromo-2-methylphenol with acetyl chloride to form 1-(4-bromo-2-methylphenoxy)acetyl chloride. This intermediate is then reacted with 4-methylpiperidine in the presence of a base to produce 1-[(4-bromo-2-methylphenoxy)acetyl]-4-methylpiperidine. The synthesis of 1-[(4-bromo-2-methylphenoxy)acetyl]-4-methylpiperidine has been optimized to improve its yield and purity, making it a viable compound for scientific research.
科学的研究の応用
1-[(4-bromo-2-methylphenoxy)acetyl]-4-methylpiperidine has been extensively studied for its potential use in the treatment of various neurological disorders. In animal models, 1-[(4-bromo-2-methylphenoxy)acetyl]-4-methylpiperidine has been shown to improve motor function in Parkinson's disease and reduce hyperactivity in ADHD. Additionally, 1-[(4-bromo-2-methylphenoxy)acetyl]-4-methylpiperidine has been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
特性
IUPAC Name |
2-(4-bromo-2-methylphenoxy)-1-(4-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO2/c1-11-5-7-17(8-6-11)15(18)10-19-14-4-3-13(16)9-12(14)2/h3-4,9,11H,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMJDDZWSCTBLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)COC2=C(C=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-2-methylphenoxy)-1-(4-methylpiperidin-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(dimethylamino)ethyl]-N'-1-naphthylthiourea](/img/structure/B5696700.png)

![4-[(acetyloxy)imino]-3,6,6-trimethylbicyclo[3.1.0]hex-2-ene-2-carbonitrile](/img/structure/B5696712.png)
![N'-[(3,4,5-trimethoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5696720.png)

![1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}indoline](/img/structure/B5696742.png)



![4-bromo-N'-[(3-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5696770.png)
![3,4-dichloro-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5696774.png)


